N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine
Description
N₁-Benzyl-N₁-Ethyl-1,2-benzenediamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,2-positions. The N₁ nitrogen is doubly substituted with a benzyl (C₆H₅CH₂) and ethyl (C₂H₅) group, distinguishing it from simpler 1,2-benzenediamine derivatives.
Properties
IUPAC Name |
2-N-benzyl-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16/h3-11H,2,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWREYOLKGVJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of 1,2-Benzenediamine Derivatives
The most straightforward approach involves stepwise alkylation of 1,2-benzenediamine or its derivatives:
Step 1: N-ethylation
Starting from 1,2-benzenediamine, selective N-ethylation is performed using ethyl halides (e.g., ethyl bromide) or ethyl sulfate under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or DMSO. This yields N¹-ethyl-1,2-benzenediamine as an intermediate.Step 2: N-benzylation
The N¹-ethyl intermediate is then subjected to benzyl halides (e.g., benzyl chloride or benzyl bromide) under similar basic conditions to introduce the benzyl group on the same nitrogen atom. Careful control of stoichiometry and reaction time is essential to prevent alkylation of the second amino group or formation of quaternary ammonium salts.
This two-step alkylation is often preferred for its simplicity but requires purification steps such as recrystallization or chromatography to isolate the mono-substituted product.
Protection/Deprotection Strategies
To improve selectivity, protection of one amino group is employed:
- Protection of one amino group (e.g., as a carbamate or amide) prevents its alkylation.
- Alkylation of the free amino group with ethyl and benzyl halides is then performed sequentially.
- Deprotection restores the free amino group, yielding the target compound.
This method enhances regioselectivity but adds synthetic steps and requires additional reagents and purification.
Alternative Synthetic Routes
- Reductive amination : Condensation of 1,2-benzenediamine with benzaldehyde derivatives followed by reduction can introduce the benzyl group selectively. Subsequent alkylation with ethyl halides completes the synthesis.
- Intramolecular cyclization and ring-opening : Some advanced methods use benzotriazole intermediates derived from o-phenylenediamine derivatives, which upon ring-opening yield selectively N-substituted benzenediamines.
Reaction Conditions and Catalysts
- Solvents : Polar aprotic solvents such as DMF, DMSO, or ethanol are commonly used.
- Bases : Potassium carbonate, sodium hydride, or triethylamine facilitate deprotonation and nucleophilic substitution.
- Temperature : Reactions are typically conducted at room temperature to reflux (25–80 °C), depending on the reactivity of alkylating agents.
- Catalysts : In some protocols, phase-transfer catalysts or copper(I) iodide (CuI) are used to enhance yields and selectivity, especially in intramolecular cyclization steps.
Data Table: Typical Reaction Parameters for Stepwise Alkylation
| Step | Reactants | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,2-benzenediamine + ethyl bromide | K2CO3, DMF | DMF | 50–70 °C | 4–6 hours | 70–85 | Selective N-ethylation |
| 2 | N¹-ethyl-1,2-benzenediamine + benzyl chloride | K2CO3, DMF | DMF | 50–80 °C | 6–8 hours | 65–80 | N-benzylation on same N atom |
| Alternative | o-phenylenediamine + benzaldehyde + reducing agent | p-TsOH catalyst, ethanol reflux | Ethanol | Reflux (~78 °C) | 6–8 hours | 60–75 | Reductive amination approach |
Research Findings and Analytical Data
- Purity and characterization : Products are typically purified by recrystallization (ethyl acetate, isopropanol) and characterized by TLC, IR, and NMR spectroscopy.
- NMR shifts : Aromatic protons appear between 7.0–7.8 ppm; N-alkyl protons show characteristic signals around 1.0–4.5 ppm depending on the substituent.
- IR spectra : N-H stretching vibrations near 3200–3300 cm⁻¹; C-N stretching and aromatic C=C bands confirm substitution.
- Yields : Stepwise alkylation yields range from 65% to 85%, depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-benzyl-N~1~-ethyl-1,2-benzenediamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: N1-benzyl-N~1~-ethyl-1,2-benzenediamine can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzenediamine derivatives.
Scientific Research Applications
Chemistry: N1-benzyl-N~1~-ethyl-1,2-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it suitable for probing the active sites of various biological macromolecules.
Medicine: N1-benzyl-N~1~-ethyl-1,2-benzenediamine has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N~1~-ethyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s binding affinity to these targets, facilitating specific biochemical reactions. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Key Compounds for Comparison:
FC-98 (N₁-(4-Fluorophenyl)methyl-4-methyl-1,2-benzenediamine) Substituents: 4-Fluorophenylmethyl at N₁, methyl at C3. Properties: Enhanced lipophilicity due to fluorine; used in biological assays (dissolved in DMSO, purity >99%) . Comparison: Fluorine increases metabolic stability compared to the non-fluorinated benzyl group in the target compound.
4-Chloro-N₁,N₁-Dipropyl-1,2-Benzenediamine
- Substituents : Chloro at C4, dipropyl at N₁.
- Properties : Density 1.091 g/cm³, predicted boiling point 340.2°C, irritant hazard .
- Comparison : Chloro substitution may enhance electrophilic reactivity, while dipropyl groups increase steric hindrance compared to benzyl/ethyl.
N₁-(tert-Butyl)-1,2-Benzenediamine Substituents: tert-Butyl at N₁. Properties: Bulky substituent reduces solubility in polar solvents .
Table 1: Substituent-Driven Properties
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| N₁-Benzyl-N₁-Ethyl-1,2-BD | N₁-Benzyl, N₁-Ethyl | ~240.3* | Moderate steric hindrance, lipophilic |
| FC-98 | N₁-(4-Fluorophenyl)methyl, C4-Me | ~260.3 | High purity, DMSO-soluble |
| 4-Chloro-N₁,N₁-Dipropyl-1,2-BD | C4-Cl, N₁-Dipropyl | 226.75 | Irritant, high boiling point |
| N₁-(tert-Butyl)-1,2-BD | N₁-tert-Butyl | ~178.2 | Low solubility, sterically hindered |
*Calculated based on C₁₅H₁₈N₂.
Role in Heterocycle Formation
- Benzimidazole Synthesis : Analogues like 3,5-dibromo-1,2-benzenediamine undergo condensation with aldehydes to form benzimidazoles, critical in antibiotic adjuvants . The target compound’s benzyl/ethyl groups may hinder or direct such reactions due to steric or electronic effects.
- Aldo-Imidazole Derivatives : Substituted 1,2-benzenediamines (e.g., 4-methyl, 4,5-dichloro) react with aldoses under iodine catalysis to form aldo-imidazoles . The target compound’s substituents could influence reaction yields or regioselectivity.
Metal-Catalyzed Reactions
- FC-98’s fluorinated benzyl group may stabilize metal complexes in C–H activation, similar to N,O-bidentate directing groups in . The target compound’s benzyl group could serve a comparable role but with differing electronic effects .
Biological Activity
N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine (often referred to as BnZ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to BnZ, drawing from a variety of scientific sources.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzimidazole derivatives. Its chemical structure can be represented as follows:
The synthesis of BnZ derivatives typically involves the alkylation of benzimidazole with benzyl and ethyl groups. Several synthetic routes have been explored, with variations in substituents leading to different biological activities. For instance, modifications at the N1 and C2 positions have been shown to enhance anti-cancer properties .
Anti-Cancer Activity
Research indicates that BnZ exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 Cell Line : BnZ was shown to induce apoptosis in MCF-7 cells with an IC50 value of 25.72 ± 3.95 μM .
- U87 Glioblastoma Cells : A derivative of BnZ demonstrated cytotoxicity with an IC50 of 45.2 ± 13.0 μM, comparable to standard chemotherapeutics like Doxorubicin (DOX) .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies revealed that certain derivatives of BnZ acted as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing improved inhibitory activity against various HIV variants .
Structure-Activity Relationships (SAR)
Understanding the SAR of BnZ is crucial for optimizing its biological activity. Modifications at specific positions on the benzimidazole ring can lead to enhanced potency:
| Substituent | Position | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Benzyl | N1 | Anti-cancer | 25.72 |
| Fluoroethyl | C2 | Anti-cancer | 45.2 |
| Hydroxybutoxy | C3 | hCNT2 Inhibitor | 0.062 |
This table illustrates how different substituents impact the compound's efficacy against cancer and other targets.
Case Study 1: Anti-Cancer Efficacy
In a recent study by Ribeiro Morais et al., a series of BnZ derivatives were synthesized and tested for anti-cancer activity. The results indicated that certain derivatives not only inhibited tumor growth in vivo but also induced apoptosis in cancer cells through various mechanisms, including the activation of caspases .
Case Study 2: Antiviral Studies
Another significant study focused on the antiviral potential of BnZ derivatives against HIV-1. The research highlighted that specific modifications led to compounds that could effectively inhibit reverse transcriptase activity, providing a promising avenue for developing new antiviral agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N¹-benzyl-N¹-ethyl-1,2-benzenediamine, and how can regioselectivity be controlled during alkylation?
- Methodological Answer : The compound is typically synthesized via sequential alkylation of 1,2-benzenediamine. First, benzyl halides or benzyl alcohols (under Mitsunobu conditions) are used to introduce the benzyl group. Ethylation is then achieved using ethyl halides or via reductive amination with acetaldehyde. To control regioselectivity, steric and electronic factors are managed by adjusting reaction temperature (e.g., lower temperatures favor mono-alkylation) or using protecting groups (e.g., tert-butoxycarbonyl (Boc) on one amine to direct substitution ). Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can the purity and structural integrity of N¹-benzyl-N¹-ethyl-1,2-benzenediamine be validated?
- Methodological Answer : Analytical techniques include:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₈N₂: 226.1469).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
Q. What are the solubility and stability profiles of N¹-benzyl-N¹-ethyl-1,2-benzenediamine under varying pH and temperature conditions?
- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–10). Stability studies involve incubating the compound at 4°C, 25°C, and 37°C for 1–7 days, followed by HPLC analysis. For example, the compound degrades at >40°C in acidic conditions (pH <3), forming quinone derivatives via oxidation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of N¹-benzyl-N¹-ethyl-1,2-benzenediamine?
- Methodological Answer : Molecular docking (using AutoDock Vina) and molecular dynamics simulations (AMBER) are employed to study interactions with targets like cytochrome P450 enzymes or G-protein-coupled receptors. Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bonding patterns with catalytic residues (e.g., Tyr435 in CYP3A4) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for N¹-benzyl-N¹-ethyl-1,2-benzenediamine derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) are addressed by:
- Assay standardization : Using identical buffer systems (e.g., PBS vs. Tris-HCl) and substrate concentrations.
- Metabolite screening : LC-MS to detect in situ degradation products that may interfere with activity.
- Stereochemical analysis : Chiral HPLC to confirm enantiopurity, as racemic mixtures may exhibit mixed activity .
Q. How can synthetic yields of N¹-benzyl-N¹-ethyl-1,2-benzenediamine be optimized in multi-step reactions?
- Methodological Answer : Design of Experiments (DoE) approaches (e.g., Taguchi method) optimize parameters:
- Catalyst screening : Palladium/charcoal for hydrogenation steps (vs. Raney nickel).
- Solvent selection : Tetrahydrofuran (THF) improves alkylation efficiency over DMF.
- Reaction monitoring : In situ FTIR tracks amine intermediates, reducing byproduct formation .
Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of N¹-benzyl-N¹-ethyl-1,2-benzenediamine?
- Methodological Answer :
- Cell-based assays : LPS-stimulated RAW264.7 macrophages measure TNF-α suppression (ELISA).
- Enzyme inhibition : Cyclooxygenase-2 (COX-2) activity assessed via fluorometric kits (e.g., Cayman Chemical).
- Dose-response profiling : IC₅₀ values derived from non-linear regression of inhibition curves (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
